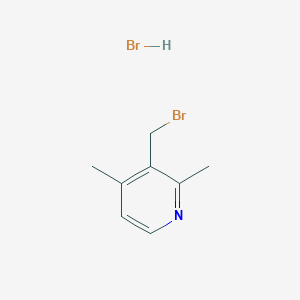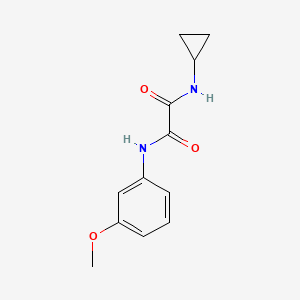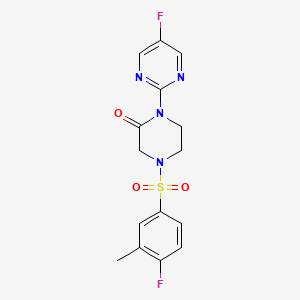![molecular formula C11H14ClNO2 B2814733 [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride CAS No. 2174002-24-3](/img/structure/B2814733.png)
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride, also known as AOPH, is a chemical compound that has been extensively studied for its potential use in scientific research. AOPH is a heterocyclic compound that contains an oxolane ring and a phenylmethanone group. Its unique chemical structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride selectively inhibits GABA transporters by binding to their substrate binding site. This results in the inhibition of GABA uptake, leading to an increase in extracellular GABA levels. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular GABA levels, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and an increase in extracellular GABA levels can lead to the modulation of synaptic transmission. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its selectivity for GABA transporters, which makes it a valuable tool for studying their function. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its hydrophobicity, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. One potential direction is the development of more potent and selective GABA transporter inhibitors based on the structure of this compound. Another direction is the study of the physiological and behavioral effects of this compound in animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of more stable analogs of this compound could overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves the reaction of 4-bromobenzophenone with (S)-(-)-4-amino-3-hydroxybutyric acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been extensively studied for its potential use as a tool compound in various scientific research applications. One of the most significant applications of this compound is in the study of GABA transporters. GABA transporters are responsible for the uptake of the neurotransmitter GABA, which plays a crucial role in regulating neuronal activity. This compound has been shown to selectively inhibit GABA transporters, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUHQOYYDUGST-DHTOPLTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)




![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
